![molecular formula C₇H₁₄O₄ B1141017 Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside CAS No. 6154-71-8](/img/structure/B1141017.png)
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside” is a product used for proteomics research . It’s a pivotal compound within the biomedical sector and represents an indispensable substrate or inhibitor for drug synthesis and biochemical investigations .
Molecular Structure Analysis
“this compound” has a molecular formula of C7H14O4 and a molecular weight of 162.18 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 162.18 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts. It also has 1 rotatable bond . More detailed physical and chemical properties are not clearly mentioned in the available resources.Scientific Research Applications
Synthesis Methods : Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside has been synthesized using various methods. For example, Jütten and Scharf (1990) described a two-step synthesis involving regioselective esterification and photodeoxygenation (Jütten & Scharf, 1990).
Pharmacological Properties : Baltina et al. (1997) synthesized triterpene 2,6-dideoxy-alpha-L-arabino-hexopyranosides and found them to have antiulcerous activity, with one derivative also showing effectiveness as a hepatoprotectant and in stimulating reparative skin regeneration in rats (Baltina et al., 1997).
Cytotoxic Activity : Hadfield, Cunningham, and Sartorelli (1979) investigated the synthesis of methyl 2,6-dideoxy-α-L-arabino-hexopyranoside and its derivatives, assessing their ability to inhibit the growth of P388 leukemia cells in culture. Their findings suggest potential applications in cancer research (Hadfield, Cunningham, & Sartorelli, 1979).
X-ray and NMR Spectroscopy : Dąbrowska et al. (1999) conducted an analysis using X-ray and NMR spectroscopy on methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, providing insights into the compound's structure and potential applications in structural biology (Dąbrowska et al., 1999).
Synthesis of Derivatives : Research by Bargiotti et al. (1977) describes the synthesis of various derivatives of 3-amino-2,3-dideoxy-L-hexoses, including methyl 2,3-dideoxy-alpha-L-lyxo-hexopyranoside. Such derivatives have potential applications in the synthesis of complex molecules (Bargiotti et al., 1977).
Conformational Analysis : A study by Dąbrowska et al. (2004) conducted a conformational analysis of methyl 3-amino-2,3-dideoxy-α-d-arabino-hexopyranoside, which could be important for understanding the behavior of similar compounds in biological systems (Dąbrowska et al., 2004).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding , a common interaction in biological systems.
Result of Action
As a compound used in proteomics research , it may have effects on protein structure or function.
properties
IUPAC Name |
(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIBCYZSKHETPK-BWBBJGPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.